molecular formula C7H3BrF4Zn B14901893 2,3,5,6-TetrafluorobenZylZinc bromide

2,3,5,6-TetrafluorobenZylZinc bromide

Cat. No.: B14901893
M. Wt: 308.4 g/mol
InChI Key: XMXNLLCKQWOERZ-UHFFFAOYSA-M
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Description

2,3,5,6-Tetrafluorobenzylzinc bromide is an organozinc reagent characterized by a benzyl backbone substituted with fluorine atoms at the 2,3,5,6-positions and a zinc bromide moiety. This compound is highly reactive in organometallic reactions, particularly in cross-coupling and nucleophilic substitutions, due to the electron-withdrawing fluorine substituents and the polarizable zinc center. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise fluorination patterns are critical for tuning molecular properties such as stability, lipophilicity, and electronic behavior .

Properties

Molecular Formula

C7H3BrF4Zn

Molecular Weight

308.4 g/mol

IUPAC Name

bromozinc(1+);1,2,4,5-tetrafluoro-3-methanidylbenzene

InChI

InChI=1S/C7H3F4.BrH.Zn/c1-3-6(10)4(8)2-5(9)7(3)11;;/h2H,1H2;1H;/q-1;;+2/p-1

InChI Key

XMXNLLCKQWOERZ-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C(=CC(=C1F)F)F)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluorobenzylzinc bromide can be synthesized through the reaction of 2,3,5,6-tetrafluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires the use of a catalyst to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:

2,3,5,6-Tetrafluorobenzyl bromide+Zn2,3,5,6-Tetrafluorobenzylzinc bromide\text{2,3,5,6-Tetrafluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,3,5,6-Tetrafluorobenzyl bromide+Zn→2,3,5,6-Tetrafluorobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions with various electrophiles. These reactions are facilitated by catalysts such as palladium or nickel complexes.

Common Reagents and Conditions

    Reagents: Electrophiles like aryl halides, alkyl halides, and vinyl halides.

    Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reactions are often performed at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are substituted benzyl derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2,3,5,6-Tetrafluorobenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drug candidates through the synthesis of novel compounds.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 2,3,5,6-tetrafluorobenzylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features and applications of 2,3,5,6-tetrafluorobenzylzinc bromide and its analogs:

Compound Name Substituents Key Applications Reactivity Notes Reference
This compound ZnBr attached to tetrafluorobenzyl Cross-coupling, organometallic synthesis High nucleophilicity; moisture-sensitive
4-Methyl-2,3,5,6-tetrafluorobenzyl bromide Methyl at 4-position Synthetic intermediate for agrochemicals Steric hindrance slows nucleophilic attack
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide (TTBB) CF₃ at 4-position Derivatization agent in GC-ECNI-MS Enhanced electrophilicity due to CF₃
Pentafluorobenzyl bromide Fluorine at all benzyl positions Electrochromic devices, ionic liquids High thermal/chemical stability
4-Methoxy-2,3,5,6-tetrafluorobenzyl bromide OMe at 4-position Pyrethroid insecticide synthesis Electron-donating OMe modulates reactivity

Reactivity and Electronic Effects

  • Fluorination Impact :
    Fluorine atoms in 2,3,5,6-tetrafluorobenzyl derivatives enhance electrophilicity at the benzylic carbon, facilitating nucleophilic substitutions. However, in the zinc bromide variant, the zinc center dominates reactivity, enabling transmetallation and cross-coupling (e.g., Negishi couplings) .
  • Substituent Effects :
    • Methyl Group (4-position) : Introduces steric hindrance, reducing reaction rates in SN2 mechanisms compared to the zinc analog .
    • Trifluoromethyl Group (4-position) : The strong electron-withdrawing CF₃ group in TTBB increases electrophilicity, making it superior to pentafluorobenzyl bromide in derivatization for mass spectrometry .
    • Methoxy Group (4-position) : Electron-donating OMe deactivates the ring for electrophilic substitutions but activates it for nucleophilic pathways under acidic conditions .

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